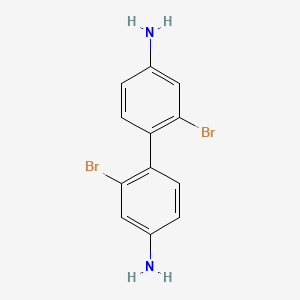

4,4'-Diamino-2,2'-dibromobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2-bromophenyl)-3-bromoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBGOWIFSRZWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl: Pathways, Mechanisms, and Protocols

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathways for producing 4,4'-Diamino-2,2'-dibromobiphenyl (CAS No: 84530-60-9), a pivotal intermediate in the development of advanced materials. The primary focus is on a robust and industrially relevant two-step methodology: the Ullmann homocoupling of 2,5-dibromonitrobenzene to form the key intermediate, 4,4'-Dibromo-2,2'-dinitrobiphenyl, followed by its chemical reduction to the final diamine product. This guide elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and presents quantitative data to inform process optimization. Furthermore, a comparative analysis of the modern Suzuki-Miyaura coupling is included as a viable alternative for the critical biaryl bond formation, offering insights into its mechanistic advantages and procedural nuances. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of the synthesis of this valuable molecular scaffold.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aromatic diamine. Its structure, featuring a rigid biphenyl core with strategically placed bromine atoms and amine groups, makes it an exceptionally valuable building block. The amine functionalities serve as reactive sites for polymerization and condensation reactions, while the bromine atoms provide handles for further cross-coupling reactions or can be retained to impart specific properties like flame retardancy or increased refractive index in polymers.

This compound is particularly instrumental as a precursor in the synthesis of complex, fused heterocyclic ring systems such as carbazoles, dibenzosiloles, and dibenzoselenophenes.[1] These resulting structures are at the heart of innovations in materials science, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[1]

The primary synthetic challenge lies in achieving the precise regiochemistry of the four substituents on the biphenyl core. A successful synthesis must control the formation of the C-C bond between the phenyl rings while ensuring the correct placement of the bromo and amino groups, which dictates the final properties of the derived materials.

Retrosynthetic Analysis and Primary Pathway

A logical retrosynthetic disconnection of the target molecule reveals a highly efficient synthetic strategy. The two amino groups can be derived from the reduction of nitro groups, a reliable and high-yielding transformation. This points to 4,4'-Dibromo-2,2'-dinitrobiphenyl as the key precursor. This symmetrical dinitro compound can, in turn, be disconnected at the central C-C bond, suggesting a homocoupling reaction of a single precursor: 2,5-dibromonitrobenzene .

Caption: Retrosynthetic pathway for this compound.

This analysis establishes our primary pathway: a two-step synthesis commencing with the Ullmann homocoupling of 2,5-dibromonitrobenzene, followed by the reduction of the dinitro intermediate.

Core Synthesis: Ullmann Coupling and Reduction

This section details the primary, field-proven pathway for the synthesis of this compound.

Step 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Homocoupling

Causality and Rationale: The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, is exceptionally well-suited for this transformation.[2][3] The reaction is particularly effective for aryl halides substituted with electron-withdrawing groups, such as the nitro group in our precursor, 2,5-dibromonitrobenzene.[4] These groups increase the electrophilicity of the carbon-halogen bond, facilitating the initial steps of the catalytic cycle. The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) is crucial for solubilizing the reactants and achieving the high temperatures (often >150 °C) required for the classic Ullmann reaction to proceed efficiently.[1]

Reaction Mechanism: The mechanism of the Ullmann biaryl synthesis is a subject of extensive study but is generally accepted to proceed through a sequence involving copper(I) species.[2][4][5]

-

Formation of Organocopper Intermediate: Elemental copper (Cu(0)) reacts with the aryl halide (Ar-X) to form an organocopper(I) species or a Cu(I) salt reacts to form a transient organocopper(II) intermediate which is reduced. The active species is considered to be a Cu(I)-aryl compound.

-

Oxidative Addition: A second molecule of the aryl halide undergoes oxidative addition to the Cu(I)-aryl complex. This step is debated, with some proposing a Cu(I)/Cu(III) cycle and others suggesting alternative pathways like nucleophilic aromatic substitution.[2][4]

-

Reductive Elimination: The resulting diarylcopper(III) intermediate (or related complex) undergoes reductive elimination, forming the new aryl-aryl bond and regenerating a Cu(I) species, which can re-enter the catalytic cycle.

Caption: Simplified mechanism of the Ullmann homocoupling reaction.

Experimental Protocol: Ullmann Coupling of 2,5-dibromonitrobenzene

This protocol is adapted from established procedures for the Ullmann coupling of nitro-aryl halides.[1][6]

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Reagent Charging: To the flask, add 2,5-dibromonitrobenzene (1.0 eq) and activated copper bronze (2.0-3.0 eq). The copper bronze should be activated by washing with a dilute iodine solution in acetone, followed by a hydrochloric acid/acetone wash, and finally acetone, then dried under vacuum.[6]

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of aryl halide).

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 150-170 °C under a nitrogen atmosphere. Maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to approximately 100 °C and pour it into a dilute aqueous ammonia solution or dilute HCl to dissolve copper salts. The solid product will precipitate.

-

Purification: Collect the crude solid by filtration. Wash the solid thoroughly with water, followed by a small amount of cold methanol. The crude 4,4'-Dibromo-2,2'-dinitrobiphenyl can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a crystalline solid (m.p. 148-150 °C).[1][7]

| Parameter | Condition | Rationale / Reference |

| Starting Material | 2,5-dibromonitrobenzene | Provides the correct substitution pattern for homocoupling.[1] |

| Catalyst | Activated Copper Bronze | Classic catalyst for Ullmann coupling; activation increases surface area and reactivity.[6] |

| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent, facilitates high reaction temperatures.[1] |

| Temperature | 150 - 170 °C | High thermal energy is required to overcome the activation barrier of the classic Ullmann reaction.[5][6] |

| Reaction Time | 4 - 8 hours | Typical duration for achieving high conversion in Ullmann couplings. |

| Expected Yield | High | Ullmann homocoupling of activated aryl halides is generally efficient.[1] |

Step 2: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

Causality and Rationale: The conversion of the dinitro intermediate to the target diamine is a standard reduction of aromatic nitro groups. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the generation of water as the only major byproduct. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[8] Hydrazine hydrate can be used as a convenient in-situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.[8] Solvents like ethanol or methanol are ideal as they readily dissolve the substrate and are compatible with the catalyst system.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a general procedure adapted for the reduction of dinitrobiphenyl compounds.[8][9]

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,4'-Dibromo-2,2'-dinitrobiphenyl (1.0 eq) in ethanol or methanol.

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the suspension.

-

Hydrogen Source: Slowly add hydrazine hydrate (4-10 eq) dropwise to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying and should be quenched with water before disposal.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid of this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

| Parameter | Condition | Rationale / Reference |

| Catalyst | 5-10% Palladium on Carbon | Highly efficient and standard catalyst for aromatic nitro group reduction.[8] |

| Hydrogen Source | Hydrazine Hydrate | Convenient and effective source of hydrogen for transfer hydrogenation.[8] |

| Solvent | Ethanol / Methanol | Good solvent for the substrate and compatible with the reaction conditions.[8] |

| Temperature | Reflux (~80 °C) | Provides sufficient energy for the reaction to proceed at a practical rate.[8] |

| Reaction Time | 2 - 4 hours | Typical duration for complete reduction. |

| Expected Yield | Good to Excellent | Catalytic hydrogenation of nitro groups is typically a high-yielding reaction.[8] |

Alternative Strategy: Suzuki-Miyaura Coupling

Causality and Rationale: The Suzuki-Miyaura coupling is a powerful, modern alternative for forming aryl-aryl bonds.[10][11] It operates under significantly milder conditions than the classic Ullmann reaction and utilizes a palladium catalyst, which often provides higher yields and greater functional group tolerance.[12] The reaction couples an organoboron compound (like a boronic acid) with an organic halide. A base is essential for the activation of the organoboron species, facilitating the key transmetalation step.[12][13]

Reaction Mechanism: The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.[10][13][14]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a square planar Pd(II) complex. This is often the rate-determining step.[10]

-

Transmetalation: The organoboron species (activated by the base to form a borate complex, Ar'-B(OH)₃⁻) transfers its organic group (Ar') to the Pd(II) center, displacing the halide. This forms a diarylpalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Outline: Suzuki Homocoupling

A Suzuki-based approach would first require the synthesis of a boronic acid or ester derivative of 2,5-dibromonitrobenzene. This could then be homocoupled or cross-coupled with the starting halide. A general protocol would involve:

-

Setup: Charging a flask with the aryl halide (e.g., 2,5-dibromonitrobenzene), the corresponding arylboronic acid (1.0-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 eq).[15][16]

-

Execution: Adding a degassed solvent system (e.g., toluene/water or dioxane/water) and heating the mixture (typically 80-110 °C) under an inert atmosphere until completion.

-

Work-up: Performing an aqueous work-up, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the Ullmann homocoupling of 2,5-dibromonitrobenzene followed by catalytic hydrogenation . This pathway is advantageous due to the relatively low cost of copper catalysts and the straightforward, high-yielding nature of aromatic nitro group reduction. While the classic Ullmann reaction requires harsh thermal conditions, its effectiveness with activated aryl halides makes it a compelling choice for this specific target. The Suzuki-Miyaura coupling represents a powerful, milder alternative for the key biaryl bond formation, offering potentially higher yields and broader substrate scope, albeit with the higher cost associated with palladium catalysts. The choice between these robust pathways will ultimately depend on factors of scale, cost, available equipment, and specific process safety requirements.

References

- 1. ossila.com [ossila.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4,4 -Dibromo-2,2 -dinitrobiphenyl 97 91371-12-9 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. benchchem.com [benchchem.com]

- 16. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Spectroscopic Characterization of 4,4'-Diamino-2,2'-dibromobiphenyl

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4,4'-Diamino-2,2'-dibromobiphenyl (CAS No. 84530-60-9), a substituted aromatic diamine with significant potential as a monomer and building block in advanced materials and pharmaceutical development.[1] Due to the limited availability of public experimental spectra for this specific isomer, this document serves as a predictive reference based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the theoretical underpinnings for spectral interpretation, offering researchers a robust framework for the identification and structural verification of this compound.

Introduction and Molecular Structure

This compound is a member of the substituted biphenyl family, characterized by a central biphenyl core with amino groups at the para-positions (4,4') and bromine atoms at the ortho-positions (2,2') relative to the biphenyl linkage.[2] Its molecular formula is C₁₂H₁₀Br₂N₂ with a molecular weight of approximately 342.03 g/mol .[3] The strategic placement of these functional groups—electron-donating amines and inductively electron-withdrawing bromines—creates a unique electronic and steric environment that dictates its chemical reactivity and spectroscopic properties. This structure makes it a valuable precursor for synthesizing polymers, ligands, and other complex heterocyclic systems.

Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this molecule. This guide provides the expected spectral data and the rationale behind these predictions.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the carbon and hydrogen atoms of this compound.

References

An In-depth Technical Guide to 4,4'-Diamino-2,2'-dibromobiphenyl (CAS No. 84530-60-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delves into the core properties and synthetic methodologies of 4,4'-Diamino-2,2'-dibromobiphenyl. As a Senior Application Scientist, my objective is to present a narrative that is not only technically precise but also rich with practical insights. This document eschews rigid templates in favor of a structure that organically follows the scientific journey of understanding and utilizing this versatile chemical intermediate. We will explore its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and supported by verifiable data.

Compound Profile: Identity and Physicochemical Properties

This compound, registered under CAS Number 84530-60-9, is a substituted biphenyl derivative of significant interest in advanced organic synthesis.[1] Its structure, featuring a biphenyl core with amino and bromo functionalities at specific positions, makes it a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84530-60-9 | [1][2] |

| Molecular Formula | C₁₂H₁₀Br₂N₂ | [1][2] |

| Molecular Weight | 342.03 g/mol | [2] |

| IUPAC Name | 2,2'-dibromo-[1,1'-biphenyl]-4,4'-diamine | [1][2] |

| Synonyms | 2,2'-Dibromo-4,4'-diaminobiphenyl | |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. This involves an initial Ullmann coupling to construct the dinitrobiphenyl backbone, followed by a reduction of the nitro groups to the desired amines. This strategic approach allows for the precise installation of the functional groups on the biphenyl scaffold.

Step 1: Ullmann Coupling for 4,4'-Dibromo-2,2'-dinitrobiphenyl

Conceptual Experimental Protocol (based on analogous transformations):

-

Reactant Preparation: In a flask equipped with a mechanical stirrer, combine the starting material, o-chloronitrobenzene (or a suitably substituted precursor), with sand.

-

Heating: Heat the mixture in an oil bath to a temperature range of 215–225 °C.

-

Copper Addition: Slowly add copper bronze to the heated mixture over an extended period. It is crucial to maintain the temperature and not exceed 240 °C to prevent the reduction of the nitro groups.[4]

-

Reaction Maintenance: Continue stirring at 215–225 °C for an additional 1.5 hours.

-

Workup: Pour the hot reaction mixture into a beaker containing sand and stir until clumps form. After cooling, the solid mass is broken up.

-

Extraction: The product is extracted from the sand mixture by boiling with ethanol, followed by filtration. Cooling the filtrate will induce crystallization of the dinitrobiphenyl product.[4]

Step 2: Reduction of Nitro Groups to Amines

The final step in the synthesis is the reduction of the nitro groups of the 4,4'-dibromo-2,2'-dinitrobiphenyl intermediate to form the target diamine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium, typically with hydrochloric acid.

Detailed Experimental Protocol: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

This protocol is based on established methods for nitro group reduction and should be adapted and optimized for the specific substrate.

-

Dissolution: In a round-bottom flask, dissolve the 4,4'-dibromo-2,2'-dinitrobiphenyl intermediate in a suitable solvent, such as absolute ethanol.

-

Reagent Addition: Add an excess of anhydrous stannous chloride (SnCl₂) to the solution.

-

Acidification: Carefully add concentrated hydrochloric acid to the mixture.

-

Heating: Heat the reaction mixture at reflux. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic.

-

Extraction: Extract the product from the aqueous mixture with an organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Applications: A Versatile Synthetic Intermediate

The utility of this compound stems from the presence of two distinct and reactive functional groups: the amino groups and the bromine atoms. This dual functionality allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in several fields.

-

Polymer Chemistry: The diamino functionality allows this compound to act as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. These polymers often exhibit desirable properties like thermal stability and chemical resistance.

-

Advanced Dyes: The aromatic diamine structure serves as a chromophore and can be modified to produce specialized dyes.

-

Electronic Materials: Its role as a building block extends to the creation of novel organic electronic materials.

-

Cross-Coupling Reactions: The bromine atoms are susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the construction of more complex molecular frameworks.

Below is a diagram illustrating the key reactive sites and potential transformations of this compound.

Caption: Reactivity map of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate with significant potential in the development of advanced materials. Its synthesis, while requiring careful execution of classic organic reactions, is accessible. The dual reactivity of its amino and bromo groups provides a versatile platform for the construction of complex and functional molecules. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization.

References

Solubility of "4,4'-Diamino-2,2'-dibromobiphenyl" in organic solvents

An In-depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-dibromobiphenyl in Organic Solvents

Abstract

This compound is a substituted aromatic diamine with potential applications in polymer chemistry, organic synthesis, and materials science. A critical physicochemical parameter governing its utility is its solubility in organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. Instead of a simple data repository, this document provides a first-principles approach, combining theoretical solubility predictions based on molecular structure with a detailed, actionable experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for solvent selection and solubility quantification.

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that govern its interaction with various solvents:

-

Biphenyl Core: The central biphenyl structure is large, rigid, and nonpolar, contributing to favorable interactions with solvents that have significant nonpolar character.

-

Amino Groups (-NH₂): The two primary amino groups are polar and capable of acting as hydrogen bond donors. This imparts a degree of polarity to the molecule and allows for specific interactions with protic and other hydrogen-bond-accepting solvents.

-

Bromo Substituents (-Br): The bromine atoms are electronegative, introducing polar C-Br bonds. They also increase the molecule's molecular weight and van der Waals surface area, which can enhance interactions with polarizable solvents.

The molecule thus exhibits a dual nature: a large nonpolar core with polar, hydrogen-bonding functional groups. This suggests that its solubility will be highest in solvents that can effectively solvate both of these features.

Caption: Key structural features of this compound influencing solubility.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Caption: The "like dissolves like" principle for predicting solubility.

Based on this principle, we can classify solvents and predict their efficacy for dissolving this compound.

2.1 Polar Aprotic Solvents: These solvents possess polarity but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates. Their polarity can solvate the C-Br and C-N bonds, and their hydrogen bond accepting nature can interact favorably with the solute's amino groups.

2.2 Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol can both donate and accept hydrogen bonds. While they can interact with the amino groups, their effectiveness may be hampered by their relatively small nonpolar regions, which may not efficiently solvate the large biphenyl core. Their solubility is expected to be moderate.

2.3 Nonpolar Solvents: Solvents such as hexane, toluene, and cyclohexane lack significant polarity and cannot participate in hydrogen bonding. They are unlikely to effectively solvate the polar amino groups and are therefore predicted to be poor solvents for this compound.

2.4 Chlorinated Solvents: Dichloromethane (DCM) and chloroform have moderate polarity and can interact with the polar parts of the molecule. They may offer some solubility, but likely less than polar aprotic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a starting point for solvent screening.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds from the amino groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Can hydrogen bond, but the smaller nonpolar character may struggle to solvate the biphenyl core effectively. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Moderate polarity can offer some interaction, but lacks specific hydrogen bonding capabilities. |

| Nonpolar Aromatic | Toluene, Xylene | Low | Pi-stacking with the biphenyl core is possible, but insufficient to overcome the polarity of amino groups. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Lacks the polarity and hydrogen bonding ability required to solvate the functional groups. |

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

Given the absence of published data, empirical determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for quantifying solubility.

4.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity, HPLC grade recommended)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a solid phase remains after equilibration, confirming saturation. Record the exact mass added.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

4.3 Self-Validation and Trustworthiness To ensure the trustworthiness of the results, the following checks should be integrated:

-

Visual Confirmation: Always visually confirm that excess solid remains in the vial before sampling.

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 24, 48, and 72 hours) for a new solvent system to confirm that equilibrium has been reached. The concentration should plateau.

-

Replicate Analysis: Run each solvent in triplicate to assess the precision of the measurement.

Safety and Handling

This compound is an aromatic amine and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Solvent Safety: Adhere to all safety precautions for the specific organic solvents being used, paying attention to flammability and toxicity.

Conclusion

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Diamino-2,2'-dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4,4'-Diamino-2,2'-dibromobiphenyl. As a Senior Application Scientist, this document synthesizes fundamental principles of stereochemistry with practical, field-proven methodologies for the characterization of sterically hindered biphenyl systems. The guide delves into the structural implications of ortho-substitution, the resulting phenomenon of atropisomerism, and the computational and experimental workflows essential for elucidating the conformational landscape and rotational energy barriers of this class of molecules. While specific experimental data for the title compound is not publicly available, this guide furnishes detailed, validated protocols for its characterization, empowering researchers to conduct their own investigations.

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry, polymer science, and materials science.[1] Their utility is often intrinsically linked to the three-dimensional arrangement of their phenyl rings. In most unsubstituted or lightly substituted biphenyls, rotation around the central carbon-carbon single bond is facile. However, the introduction of bulky substituents at the ortho positions (2, 2', 6, and 6') can dramatically restrict this rotation due to steric hindrance.[2][3] This restriction gives rise to a form of axial chirality known as atropisomerism, where the rotational isomers (atropisomers) are stable and can be isolated as distinct enantiomers.[1][4]

This compound presents a classic case of a di-ortho-substituted biphenyl. The presence of bromine atoms at the 2 and 2' positions imposes a significant steric barrier, forcing the two phenyl rings out of planarity and creating a stable, non-planar conformation. The amino groups at the 4 and 4' positions provide sites for further functionalization, making this molecule a valuable building block for the synthesis of complex molecular architectures such as novel polymers, dyes, and electronic materials.[1] Understanding the specific dihedral angle between the phenyl rings and the energy barrier to rotation is crucial for predicting the molecule's shape, reactivity, and its potential to impart specific properties in larger molecular assemblies.

Molecular Structure and Conformational Analysis

The defining structural feature of this compound is the steric clash between the two ortho-bromine atoms. This interaction prevents the molecule from adopting a planar conformation, as the van der Waals radii of the bromine atoms would significantly overlap. Consequently, the molecule exists in a twisted, or gauche, conformation.

Key Structural Parameters (Predicted)

While a definitive crystal structure for this compound is not available in the Cambridge Structural Database (CSD), we can infer its key structural parameters based on closely related structures and theoretical principles.

| Parameter | Predicted Value/Range | Influence |

| C(1)-C(1') Bond Length | ~1.49 Å | The central bond connecting the two phenyl rings. |

| C-Br Bond Length | ~1.90 Å | Standard bond length for a bromine atom attached to an aromatic ring. |

| C-N Bond Length | ~1.40 Å | Typical bond length for an amino group on an aromatic ring. |

| Dihedral Angle (θ) | Expected to be significantly non-planar (>45°) | The angle between the two phenyl rings, dictated by the steric repulsion of the ortho-bromo substituents. |

Conformational States and Atropisomerism

Due to the restricted rotation around the C(1)-C(1') bond, this compound can exist as a pair of enantiomers (atropisomers) that are non-superimposable mirror images of each other. The interconversion between these enantiomers requires surmounting a significant energy barrier.

Characterization Methodologies

To fully characterize the molecular structure and conformation of this compound, a combination of computational modeling and experimental techniques is essential.

Computational Analysis: Predicting Structure and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformations and rotational energy barriers of molecules like this compound.

Workflow for Computational Analysis:

Detailed Protocol: Potential Energy Surface (PES) Scan using DFT

This protocol outlines the steps for calculating the rotational energy barrier of this compound using a relaxed PES scan.

-

Initial Structure Construction:

-

Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Set an initial dihedral angle between the two phenyl rings (e.g., 90 degrees) to avoid an initial high-energy planar conformation.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will yield the lowest energy conformation (the ground state).

-

-

Relaxed Potential Energy Surface Scan:

-

Define the dihedral angle C(2)-C(1)-C(1')-C(2') as the reaction coordinate.

-

Perform a relaxed PES scan by systematically rotating this dihedral angle from 0° to 180° in defined steps (e.g., 10°). At each step, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax to their energetic minimum.

-

-

Analysis of the PES:

-

Plot the relative energy versus the dihedral angle. The resulting curve will show energy minima corresponding to the stable, non-planar conformations and an energy maximum corresponding to the planar transition state.

-

The difference in energy between the ground state minimum and the transition state maximum represents the rotational energy barrier.

-

-

Transition State Confirmation:

-

Perform a transition state search starting from the geometry at the maximum of the PES scan.

-

Follow this with a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the rotation around the C(1)-C(1') bond.

-

Experimental Determination: Dynamic NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for measuring rotational energy barriers.[5] For a molecule with a sufficiently high rotational barrier, separate NMR signals may be observed for diastereotopic protons at low temperatures. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. The coalescence temperature can be used to calculate the free energy of activation for rotation.

Experimental Protocol: Dynamic NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a sample of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated dimethylformamide or deuterated toluene).

-

-

Low-Temperature NMR:

-

Acquire a series of ¹H NMR spectra at progressively lower temperatures.

-

Identify diastereotopic protons that would become non-equivalent in a chiral, non-planar conformation. In this molecule, the protons at the 3, 3', 5, and 5' positions are expected to be diastereotopic.

-

Observe the splitting of signals for these protons as the temperature is lowered and the rotation around the central C-C bond becomes slow on the NMR timescale.

-

-

Coalescence Temperature Determination:

-

Acquire a series of ¹H NMR spectra at increasing temperatures.

-

Identify the temperature at which the two separate signals for a pair of diastereotopic protons merge into a single broad peak. This is the coalescence temperature (Tc).

-

-

Calculation of the Rotational Barrier:

-

The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. A simplified approximation is often used: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k_c) + log(Tc)] where R is the gas constant and k_c is the rate constant at coalescence, which can be determined from the separation of the signals at low temperature.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its dinitro precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl.

Synthetic Workflow:

Applications and Future Directions

The rigid, non-planar structure of this compound makes it an attractive monomer for the synthesis of high-performance polymers. The defined stereochemistry can lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength. The diamino functionality allows for its incorporation into polyimides, polyamides, and other condensation polymers.

In the realm of drug development, the fixed spatial arrangement of the phenyl rings can be exploited to design ligands with high specificity for biological targets. The atropisomeric nature of this scaffold can be used to explore chiral recognition at receptor binding sites.

Future research will likely focus on the synthesis of chiral, enantiopure this compound and its derivatives to fully harness their potential in asymmetric catalysis and chiroptical materials.

Conclusion

This compound is a molecule of significant interest due to its sterically enforced non-planar conformation and the resulting atropisomerism. While direct experimental data on its specific structural parameters are lacking in the public domain, this guide has provided a robust framework for its characterization. By employing the computational and experimental protocols detailed herein, researchers can elucidate the conformational landscape and rotational energetics of this and related biphenyl systems. A thorough understanding of these fundamental molecular properties is paramount for the rational design of new materials and therapeutic agents.

References

- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9.5 Potential Energy Scans⣠Chapter 9 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 5. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Diamino-2,2'-dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical properties of 4,4'-Diamino-2,2'-dibromobiphenyl. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights necessary to harness the unique electrochemical characteristics of this molecule. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations critical for meaningful and reproducible research.

Introduction: The Significance of this compound

This compound is a substituted aromatic diamine with a molecular structure that promises rich and complex electrochemical behavior.[1] The molecule's core consists of a biphenyl scaffold, which can exhibit non-planar conformations due to steric hindrance from the ortho-positioned bromine atoms. This torsional angle between the phenyl rings can influence the electronic communication between the two halves of the molecule. The presence of two primary amino groups provides readily oxidizable sites, making the molecule electroactive. Furthermore, the electron-withdrawing nature of the bromine atoms is expected to modulate the redox potentials of the amino groups.

Understanding the electrochemical properties of this compound is crucial for its application in various fields. As a monomer, it can be electropolymerized to form conductive or redox-active polymers with potential uses in sensors, electrochromic devices, and corrosion protection.[2][3][4] In the context of drug development, the redox characteristics of novel compounds are of paramount importance, as they can influence metabolic pathways and pharmacological activity.

This guide will delve into the theoretical and practical aspects of the electrochemistry of this compound, providing a robust framework for its investigation and application.

Predicted Electrochemical Behavior: A Mechanistic Perspective

Direct experimental data on the electrochemical properties of this compound is not extensively reported in the literature. However, by examining the behavior of structurally related compounds, such as aromatic amines and substituted biphenyls, we can construct a predictive model of its electrochemical characteristics.

Oxidation of the Amino Groups

The primary amino groups are the most likely sites for the initial electrochemical oxidation. The oxidation of aromatic amines typically proceeds via a one-electron transfer to form a radical cation.[5][6][7] The stability of this radical cation is highly dependent on the molecular structure and the solvent system.

For this compound, a two-step oxidation process is anticipated, corresponding to the sequential oxidation of the two amino groups. The first oxidation would yield a radical cation, and the second would lead to the formation of a dication. The potential difference between these two oxidation steps can provide insights into the electronic communication between the two amino groups through the biphenyl bridge.

The presence of electron-withdrawing bromine atoms at the ortho positions is expected to shift the oxidation potentials to more positive values compared to the unsubstituted 4,4'-diaminobiphenyl.[8] This is due to the inductive effect of the halogens, which decreases the electron density on the aromatic rings and makes the removal of an electron from the nitrogen atoms more difficult.

Potential for Electropolymerization

Aromatic amines are well-known to undergo electropolymerization upon oxidation.[9] The radical cations formed during the initial oxidation step can couple to form dimers, which can then propagate to form a polymer film on the electrode surface.[5] The most common coupling mechanism for anilines is head-to-tail (para-amino to phenyl C4 position). However, with the para positions occupied by the amino groups in 4,4'-diaminobiphenyl, other coupling pathways, such as ortho-coupling or N-N coupling, might be favored, leading to different polymer structures.

The bulky bromine atoms at the 2 and 2' positions could sterically hinder the coupling reactions, potentially affecting the rate and extent of polymerization. The resulting polymer is expected to be redox-active, with its electrochemical and optical properties tunable by the applied potential.

Experimental Characterization: Protocols and Methodologies

To experimentally investigate the electrochemical properties of this compound, a systematic approach using various electroanalytical techniques is recommended. Cyclic voltammetry (CV) is the primary tool for initial characterization, providing information on redox potentials, electron transfer kinetics, and the stability of electrogenerated species.[10][11]

Cyclic Voltammetry (CV) Protocol

This protocol outlines a general procedure for performing cyclic voltammetry on this compound.

3.1.1. Materials and Reagents:

-

Working Electrode: Glassy carbon electrode (GCE) is a suitable choice for studying the oxidation of organic molecules.

-

Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag+ or a saturated calomel electrode (SCE) with a salt bridge, should be used.

-

Counter Electrode: A platinum wire or foil.

-

Electrolyte Solution: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in an anhydrous aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).

-

Analyte Solution: A 1-5 mM solution of this compound in the electrolyte solution.

-

Ferrocene (Fc/Fc+): For use as an internal standard to reference the potentials.

3.1.2. Experimental Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used, and then dry it.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Background Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and identify any background currents.

-

Analyte Scan: Add the this compound to the cell and record the cyclic voltammogram. Start with a wide potential range and then narrow it to focus on the redox features of interest.

-

Scan Rate Dependence: Perform a series of cyclic voltammograms at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s). This will help in determining the reversibility of the redox processes and calculating diffusion coefficients.

-

Internal Standard: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined and reversible redox couple of ferrocene (Fc/Fc+) can be used to reference the measured potentials.

-

Electropolymerization Study: To investigate electropolymerization, perform multiple consecutive CV cycles over the potential range where the oxidation of the monomer occurs. The growth of new peaks with each cycle is indicative of polymer film formation.

Data Interpretation

The following table summarizes the key parameters that can be extracted from the cyclic voltammograms and their interpretation.

| Parameter | Symbol | How to Determine | Interpretation |

| Anodic Peak Potential | Epa | The potential at which the maximum anodic (oxidation) current is observed. | Related to the oxidation potential of the species. |

| Cathodic Peak Potential | Epc | The potential at which the maximum cathodic (reduction) current is observed. | Related to the reduction potential of the oxidized species. |

| Half-Wave Potential | E1/2 | (Epa + Epc) / 2 | A good approximation of the standard redox potential (E°') for a reversible system. |

| Peak Separation | ΔEp | |Epa - Epc| | For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons). Larger values indicate quasi-reversible or irreversible kinetics. |

| Anodic Peak Current | ipa | The magnitude of the current at the anodic peak. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |

| Cathodic Peak Current | ipc | The magnitude of the current at the cathodic peak. | Proportional to the concentration of the oxidized species. |

| Peak Current Ratio | ipa / ipc | The ratio of the anodic to cathodic peak currents. | A ratio of ~1 indicates a stable electrogenerated species on the timescale of the CV experiment. Ratios other than 1 suggest follow-up chemical reactions. |

Visualization of Electrochemical Processes

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Predicted multi-step redox pathway for this compound.

Caption: Step-by-step workflow for the electrochemical analysis of the target molecule.

Potential Applications and Future Directions

The electrochemical properties of this compound open up avenues for several applications:

-

Electroactive Polymers: As a monomer, it can be used to synthesize novel polyanilines. The bromine substituents can serve as handles for further functionalization of the polymer, allowing for the tuning of its electronic and physical properties.

-

Sensors: The redox activity of the monomer and its potential polymer can be exploited for the development of electrochemical sensors. For instance, the interaction of the amino groups or the polymer backbone with specific analytes could lead to a measurable change in the electrochemical response.

-

Corrosion Inhibition: Polymer films derived from this monomer could be coated on metal surfaces to act as a protective barrier against corrosion.

-

Drug Development: A thorough understanding of the redox behavior of this molecule and its derivatives is essential if they are to be considered as scaffolds for new therapeutic agents. The redox potentials can inform on the potential for in vivo oxidation and the generation of reactive metabolites.

Future research should focus on the detailed experimental investigation of this compound to validate the predicted electrochemical behavior. This includes controlled potential electrolysis to isolate and characterize the oxidation products and electropolymerized films. Spectroelectrochemical studies would also be valuable to correlate the changes in the electronic absorption spectra with the different oxidation states of the molecule.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive understanding of its potential electrochemical properties can be derived from the behavior of analogous compounds. This guide has provided a theoretical framework for its redox behavior, a detailed experimental protocol for its characterization using cyclic voltammetry, and an outlook on its potential applications. The unique combination of a biphenyl core, oxidizable amino groups, and sterically demanding, electron-withdrawing bromine substituents makes this compound a compelling target for further electrochemical investigation. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers embarking on the study of this promising molecule.

References

- 1. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]

- 2. "Electrochemical Polymerization of Biphenyl and P-terphenyl in Organic " by Sheng-yun CUI [jelectrochem.xmu.edu.cn]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. Critical review of polymer and hydrogel deposition methods for optical and electrochemical bioanalytical sensors correlated to the sensor’s applicability in real samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

Theoretical and Computational Elucidation of 4,4'-Diamino-2,2'-dibromobiphenyl: A Technical Guide for Advanced Research

This technical guide provides a comprehensive theoretical and computational examination of 4,4'-Diamino-2,2'-dibromobiphenyl, a molecule of significant interest in the development of advanced materials. Addressed to researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, structural characterization, and electronic properties of this compound, offering a robust framework for its application and further study.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic diamine with a unique molecular architecture that imparts desirable properties for various applications. Its structure, featuring a biphenyl core with amino and bromo functional groups at specific positions, makes it a valuable building block in polymer chemistry and materials science. The amino groups serve as reactive sites for polymerization, leading to the formation of high-performance polymers such as polyimides and polyamides, known for their thermal stability and mechanical strength. The bromine atoms, on the other hand, can be utilized in cross-coupling reactions to introduce other functional groups, allowing for the fine-tuning of the material's electronic and optical properties. This versatility makes this compound a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), specialized dyes, and other advanced electronic components.[1] It also finds use as a curing agent for epoxy resins, enhancing the durability and performance of adhesives, coatings, and composites.[2]

Synthesis and Characterization

The primary route to obtaining this compound is through the reduction of its dinitro precursor, 4,4'-dibromo-2,2'-dinitrobiphenyl.[3] This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Synthesis Protocol: Reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

4,4'-dibromo-2,2'-dinitrobiphenyl

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dibromo-2,2'-dinitrobiphenyl in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Diagram of Synthetic Workflow:

References

An In-Depth Technical Guide to the Discovery and First Synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and first synthesis of the versatile chemical intermediate, 4,4'-Diamino-2,2'-dibromobiphenyl. While a singular "discovery" event in the traditional sense is not documented, the first synthesis of this compound is intrinsically linked to the development of classic aromatic chemistry techniques. This guide will detail the logical synthetic pathway, rooted in the foundational Ullmann coupling reaction, followed by a nitro group reduction. We will explore the causality behind the experimental choices, provide detailed, field-proven protocols, and present a thorough characterization of the target molecule and its key intermediate. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering both historical context and actionable experimental details.

Introduction: The Significance of this compound

This compound is a valuable substituted biphenyl that serves as a crucial building block in the synthesis of more complex molecular architectures.[1] Its structure, featuring two amino groups and two bromine atoms at specific positions, offers multiple reactive sites for further functionalization. The amino groups can be readily diazotized or acylated, while the bromine atoms are amenable to various cross-coupling reactions. This multi-functionality makes it a sought-after precursor in the development of novel polymers, specialized dyes, and advanced electronic materials.[1] In the pharmaceutical industry, the biphenyl scaffold is a common motif in drug candidates, and the ability to introduce diverse substituents via this intermediate is of significant interest.

The "discovery" of this compound is not attributed to a single serendipitous event but rather to the logical application of established synthetic methodologies to create a molecule with specific, desirable functionalities. The first synthesis is a testament to the power of strategic, multi-step organic synthesis.

The First Synthesis: A Two-Step Approach

The inaugural synthesis of this compound is a well-designed, two-step process that begins with the construction of the core biphenyl structure, followed by the functional group transformation to introduce the desired amino moieties.

Step 1: Ullmann Coupling for the Synthesis of the Dinitro Precursor

The initial and most critical step is the formation of the biphenyl backbone. The Ullmann reaction, first reported by Fritz Ullmann and his student J. Bielecki in 1901, provides a classic and effective method for the coupling of two aryl halides to form a biaryl compound.[2] This reaction is particularly well-suited for aryl halides bearing electron-withdrawing groups, such as nitro groups, which activate the substrate towards the copper-mediated coupling.[3]

In the context of our target molecule, the logical precursor is 4,4'-Dibromo-2,2'-dinitrobiphenyl. This intermediate is synthesized via an Ullmann homocoupling of 2,5-dibromonitrobenzene.[4] The presence of the nitro group ortho to the bromine atom facilitates the reaction.

Reaction Principle: The Ullmann coupling is believed to proceed through the formation of an organocopper intermediate. A copper(I) species is thought to undergo oxidative addition to the aryl halide. The resulting organocopper compound can then react with a second molecule of the aryl halide, leading to the formation of the biaryl product and the regeneration of the copper catalyst.[5]

This protocol is based on established procedures for Ullmann coupling of similar substrates.[4]

Materials and Reagents:

-

2,5-Dibromonitrobenzene

-

Copper powder, activated

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Silica gel for column chromatography

-

Petroleum ether

-

Dichloromethane

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a mixture of 2,5-dibromonitrobenzene and activated copper powder in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to a temperature of approximately 125-135°C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is filtered to remove the copper residues. The solid residue is washed with toluene to ensure complete extraction of the product.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to afford 4,4'-Dibromo-2,2'-dinitrobiphenyl as a solid.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and any potential side reactions.

-

Anhydrous DMF: A high-boiling polar aprotic solvent is necessary to facilitate the reaction, which typically requires elevated temperatures. Its anhydrous nature is crucial to prevent quenching of the organocopper intermediates.

-

Activated Copper Powder: Freshly activated copper powder exhibits higher reactivity, leading to improved yields and reaction rates.

-

TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

-

Column Chromatography: A standard and effective method for the purification of organic compounds, separating the desired product from unreacted starting material and any side products.

Step 2: Reduction of the Dinitro Precursor to this compound

The second and final step in the synthesis is the reduction of the two nitro groups of 4,4'-Dibromo-2,2'-dinitrobiphenyl to the corresponding amino groups. A classic and reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid. This method is highly effective for the reduction of aromatic nitro compounds to anilines.

Reaction Principle: The reduction of a nitro group by SnCl₂ in acidic media is a complex process involving a series of electron and proton transfers. The tin(II) ion is oxidized to tin(IV) while the nitro group is reduced to the amino group.

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using SnCl₂/HCl.

Materials and Reagents:

-

4,4'-Dibromo-2,2'-dinitrobiphenyl

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4,4'-Dibromo-2,2'-dinitrobiphenyl is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and concentrated HCl.

-

A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the flask.

-

The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is carefully neutralized by the slow addition of a concentrated sodium hydroxide solution. This should be done in an ice bath to control the exothermic reaction. The pH should be adjusted to be basic.

-

The resulting mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Causality of Experimental Choices:

-

SnCl₂/HCl: This combination is a powerful yet selective reducing agent for aromatic nitro groups. The acidic medium is essential for the reaction to proceed.

-

Reflux Conditions: Heating the reaction mixture increases the rate of reduction.

-

Neutralization with NaOH: The acidic reaction mixture must be neutralized and then made basic to deprotonate the anilinium hydrochloride salt and allow for the extraction of the free amine into an organic solvent.

-

Extraction with Ethyl Acetate: Ethyl acetate is a common solvent for extracting moderately polar organic compounds like anilines from aqueous solutions.

-

Purification: Recrystallization or column chromatography is necessary to remove any remaining inorganic tin salts and organic impurities.

Characterization of Compounds

Accurate characterization of the starting material, intermediate, and final product is essential for verifying the success of the synthesis and ensuring the purity of the obtained compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2,5-Dibromonitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 84-86 | 3460-11-5 |

| 4,4'-Dibromo-2,2'-dinitrobiphenyl | C₁₂H₆Br₂N₂O₄ | 402.00 | 148-150[4] | 91371-12-9[4] |

| This compound | C₁₂H₁₀Br₂N₂ | 342.03[6] | Not readily available | 84530-60-9[6] |

Spectroscopic Data:

-

4,4'-Dibromo-2,2'-dinitrobiphenyl:

-

¹H NMR (CDCl₃): Spectral data for the closely related 4,4'-dichloro-2,2'-dinitrobiphenyl shows signals at δ 8.23 (s, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H).[7] The spectrum for the dibromo analog is expected to be similar.

-

¹³C NMR (CDCl₃): For the dichloro analog, signals are observed at δ 147.4, 135.5, 133.7, 131.9, 131.5, 125.2.[7]

-

IR (KBr): Expected to show strong absorption bands characteristic of the nitro group (around 1530 and 1350 cm⁻¹) and C-Br stretching.

-

-

This compound:

-

¹H NMR: Expected to show signals for the aromatic protons and the amino protons. The amino proton signals may be broad and their chemical shift can be concentration-dependent.

-

¹³C NMR: Will show a distinct set of signals for the aromatic carbons, shifted compared to the dinitro precursor due to the electron-donating effect of the amino groups.

-

IR (KBr): Should exhibit characteristic N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹) and the disappearance of the strong nitro group absorptions.

-

Visualization of the Synthetic Pathway and Workflow

To provide a clear visual representation of the synthetic process, the following diagrams have been generated using Graphviz.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development and Materials Science

The strategic placement of the amino and bromo functionalities on the this compound scaffold opens up a wide array of possibilities for further chemical transformations. In drug development, this intermediate can be used to synthesize complex heterocyclic systems, such as carbazoles, which are known to exhibit a range of biological activities.[4] The amino groups can be used as handles to attach pharmacophores or to modulate the solubility and electronic properties of the final molecule.

In materials science, this compound is a valuable monomer for the synthesis of high-performance polymers. The rigid biphenyl core can impart thermal stability and desirable mechanical properties to the resulting polymers. Furthermore, the bromine atoms can be substituted to introduce other functional groups, allowing for the fine-tuning of the material's optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs).

Conclusion

While the "discovery" of this compound may not be a singular, celebrated event, its first synthesis represents a classic example of strategic organic chemistry. By employing the time-tested Ullmann coupling reaction to construct the core biphenyl structure and a subsequent, reliable nitro group reduction, a highly versatile and valuable chemical intermediate is made accessible. This guide has provided a detailed, in-depth look at this synthetic process, from the underlying chemical principles to practical, step-by-step protocols. It is our hope that this comprehensive resource will be of significant value to researchers and scientists in their pursuit of novel molecules and materials.

References

- 1. 4,4 -Dibromo-2,2 -dinitrobiphenyl 97 91371-12-9 [sigmaaldrich.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 4. ossila.com [ossila.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Purity and Characterization of 4,4'-Diamino-2,2'-dibromobiphenyl

Introduction: The Imperative of Purity in a Versatile Building Block

4,4'-Diamino-2,2'-dibromobiphenyl (CAS No: 84530-60-9) is a highly functionalized aromatic diamine that serves as a critical building block in the synthesis of advanced polymers, novel organic materials, and, significantly, complex pharmaceutical intermediates. Its rigid biphenyl core, coupled with the reactive amino groups and the strategically placed bromine atoms, makes it a valuable synthon for creating intricate molecular architectures. In the context of drug development and materials science, the purity and unambiguous characterization of this reagent are not mere formalities; they are the bedrock upon which reliable, reproducible, and safe downstream applications are built.

The presence of even minute quantities of impurities—be they residual starting materials, isomeric variants, or degradation products—can have profound and often detrimental effects. These can range from altered reaction kinetics and reduced yields to the introduction of toxicological risks in pharmaceutical applications. This guide provides a comprehensive framework for the rigorous characterization of this compound, grounded in authoritative analytical principles. It is designed to empower researchers to validate the quality of their materials, ensuring the integrity and success of their scientific endeavors.

Section 1: The Synthetic Landscape and Anticipating Impurities

A robust characterization strategy begins with an understanding of the molecule's synthetic origin. The most prevalent route to this compound involves the chemical reduction of its dinitro precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl.[1] This pathway, while effective, can introduce a predictable spectrum of process-related impurities that must be analytically monitored.

Causality of Impurity Formation:

-

Incomplete Reduction: Failure to drive the reaction to completion can leave residual 4,4'-Dibromo-2,2'-dinitrobiphenyl or partially reduced intermediates, such as nitro-amino analogs.

-

Isomeric Contamination: The synthesis of the dinitro precursor often starts with the bromination of biphenyl. This electrophilic substitution can yield isomeric dibromobiphenyls (e.g., 2,4'- or 3,4'-isomers), which, if not removed, will be carried through the subsequent nitration and reduction steps, resulting in isomeric diamino-dibromo-biphenyl impurities.[2][3]

-

Degradation: Aromatic amines are susceptible to oxidation, especially when exposed to light and air. This can lead to the formation of colored impurities over time, compromising the material's integrity. Proper storage under an inert atmosphere in a dark place is crucial.

Caption: Synthetic route and common sources of impurities.

Section 2: The Multi-Technique Approach to Characterization

No single analytical technique can provide a complete picture of a compound's purity and identity. A validated, multi-pronged approach is essential for a comprehensive assessment. The following sections detail the core methodologies, presented with the rationale behind their application.

Chromatographic Techniques: The Gold Standard for Purity Assessment

Chromatography is indispensable for separating the primary compound from its impurities, allowing for precise quantification.